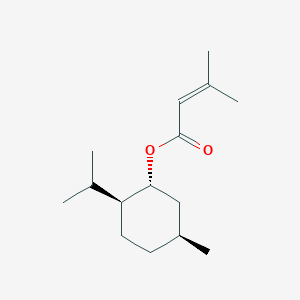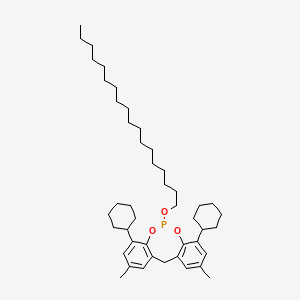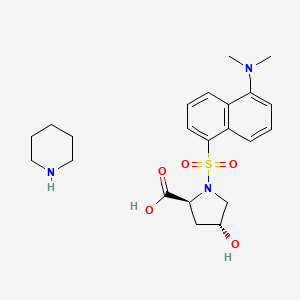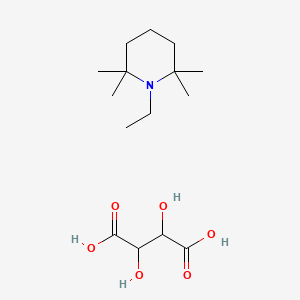
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide: is an organic compound with the molecular formula C15H24N2OS. This compound is characterized by the presence of a propanoic acid backbone, a hexylthio group, and a phenylhydrazide moiety. It is a relatively complex molecule that finds applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide typically involves the reaction of propanoic acid derivatives with hexylthiol and phenylhydrazine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The phenylhydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic applications, such as its role in drug development or as a precursor to pharmacologically active compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other industrial products.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The hexylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Propanoic acid, 2-phenylhydrazide: Lacks the hexylthio group, resulting in different chemical properties and reactivity.
Butanoic acid, 3-(hexylthio)-, 2-phenylhydrazide:
Uniqueness: Propanoic acid, 3-(hexylthio)-, 2-phenylhydrazide is unique due to the presence of both the hexylthio and phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
126740-36-1 |
|---|---|
Fórmula molecular |
C15H24N2OS |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-hexylsulfanyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C15H24N2OS/c1-2-3-4-8-12-19-13-11-15(18)17-16-14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3,(H,17,18) |
Clave InChI |
PPYSQTZKHMAMFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCC(=O)NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















